molecular formula C20H41NO3 B129389 N-(3-Hydroxy-2-methoxypropyl)hexadecanamide CAS No. 112988-96-2

N-(3-Hydroxy-2-methoxypropyl)hexadecanamide

Cat. No.: B129389
CAS No.: 112988-96-2
M. Wt: 343.5 g/mol
InChI Key: BYJBRCRLFRIREO-UHFFFAOYSA-N
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Description

N-(3-Hydroxy-2-methoxypropyl)hexadecanamide is a chemical compound with the molecular formula C20H41NO3 It is a type of amide, specifically a fatty acid amide, which is characterized by the presence of a long hydrocarbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxy-2-methoxypropyl)hexadecanamide typically involves the reaction of hexadecanoic acid (palmitic acid) with N-(3-hydroxy-2-methoxypropyl)amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxy-2-methoxypropyl)hexadecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of N-(3-oxo-2-methoxypropyl)hexadecanamide.

    Reduction: Formation of N-(3-hydroxy-2-methoxypropyl)hexadecylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Hydroxy-2-methoxypropyl)hexadecanamide has several applications in scientific research:

    Chemistry: Used as a model compound to study amide bond formation and reactivity.

    Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and surfactants due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of N-(3-Hydroxy-2-methoxypropyl)hexadecanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with lipid receptors and enzymes involved in fatty acid metabolism. The hydroxyl and methoxy groups in the compound can participate in hydrogen bonding and other interactions, influencing its activity and function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)hexadecanamide: Similar structure but with a different hydroxyl group position.

    N-(3-Methoxypropyl)hexadecanamide: Lacks the hydroxyl group present in N-(3-Hydroxy-2-methoxypropyl)hexadecanamide.

    N-(3-Hydroxypropyl)hexadecanamide: Lacks the methoxy group present in this compound.

Uniqueness

This compound is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a wider range of chemical modifications and interactions compared to similar compounds.

Properties

IUPAC Name

N-(3-hydroxy-2-methoxypropyl)hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)21-17-19(18-22)24-2/h19,22H,3-18H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJBRCRLFRIREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554364
Record name N-(3-Hydroxy-2-methoxypropyl)hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112988-96-2
Record name N-(3-Hydroxy-2-methoxypropyl)hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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